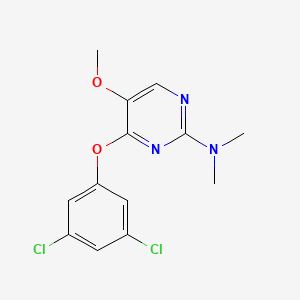
5-(4-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone
説明
5-(4-Chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone (5-CPHP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of pyrazinone, a type of heterocyclic compound that can be used as a building block in organic synthesis. 5-CPHP is also known as 4-chloro-3-(3-chlorophenyl)-1-hydroxy-2-phenylpyrazin-2(1H)-one, and has been studied for its potential applications in drug discovery, biochemistry, and medicine.
作用機序
The mechanism of action of 5-CPHP is not fully understood. However, it is believed that the compound may act as an inhibitor of both COX-2 and FAAH. Inhibition of COX-2 may result in reduced inflammation, while inhibition of FAAH may result in increased levels of endocannabinoids, which could have therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPHP are not fully understood. However, it has been studied for its potential anti-inflammatory effects, as well as its potential to modulate endocannabinoid levels.
実験室実験の利点と制限
The main advantage of using 5-CPHP in laboratory experiments is its high yield in the synthesis reaction. Additionally, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 5-CPHP in laboratory experiments is that its mechanism of action is not fully understood, which may limit its applicability in certain research areas.
将来の方向性
For the research of 5-CPHP include further study of its mechanism of action, as well as its potential therapeutic applications in a variety of scientific fields. Additionally, further research should be done on the potential biochemical and physiological effects of 5-CPHP, as well as its potential advantages and limitations for lab experiments. Finally, further research should be done on the potential applications of 5-CPHP in drug discovery, biochemistry, and medicine.
科学的研究の応用
5-CPHP has been studied for its potential therapeutic applications in a variety of scientific fields. It has been studied as a potential anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
特性
IUPAC Name |
5-(4-chlorophenyl)-1-hydroxy-3-phenylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-6-11(7-9-13)14-10-19(21)16(20)15(18-14)12-4-2-1-3-5-12/h1-10,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUGOMLOARQKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036849.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3036851.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(5-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B3036853.png)


![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methylbenzenecarboxylate](/img/structure/B3036858.png)
![1-{3-[(2-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B3036860.png)
![2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline](/img/structure/B3036864.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036865.png)
![4-[5-[(2,6-Dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B3036867.png)

![Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate](/img/structure/B3036870.png)

![4-{[2-(Dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B3036872.png)